Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide
Synthesis of 6-bromo-1H-indazol-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 6-bromo-1H-indazol-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the formation of the indazole core, followed by regioselective nitration and subsequent reduction to yield the target amine. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in the successful synthesis of this compound.
Synthetic Strategy Overview
The synthesis of 6-bromo-1H-indazol-4-amine is strategically designed in three key stages:
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Synthesis of 6-bromo-1H-indazole: This initial step involves the cyclization of a substituted benzaldehyde with hydrazine to form the core indazole structure.
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Nitration of 6-bromo-1H-indazole: A nitro group is introduced at the 4-position of the indazole ring through an electrophilic aromatic substitution reaction.
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Reduction of 6-bromo-4-nitro-1H-indazole: The nitro group is then reduced to the desired primary amine, yielding the final product.
The overall synthetic pathway is depicted below:
Detailed Experimental Protocols
Step 1: Synthesis of 6-bromo-1H-indazole
This procedure outlines the formation of the indazole ring from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[1]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-bromo-2-fluorobenzaldehyde | 203.01 | 4.69 g | 23 |
| Hydrazine hydrate (~80%) | 50.06 | 30 mL | ~832 |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
| Silica gel | - | As needed | - |
Procedure:
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To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol).
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Stir the reaction mixture at 125 °C for 3 hours.
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After completion, cool the reaction to room temperature and concentrate under reduced pressure.
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Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL).
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Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford 6-bromo-1H-indazole.
Expected Yield: Approximately 76% (4.6 g, 18 mmol).[1]
Characterization Data:
| Technique | Data |
| LCMS (M+H)⁺ | m/z 197.9 (Calculated for C₇H₅BrN₂: 197.0)[1] |
| ¹H NMR | (400 MHz, CD₃OD): δ 8.03 (s, 1H), 7.67-7.72 (m, 2H), 7.24-7.26 (m, 1H)[1] |
Step 2: Synthesis of 6-bromo-4-nitro-1H-indazole
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 6-bromo-1H-indazole | 197.03 | 1.97 g | 10 |
| Concentrated H₂SO₄ (98%) | 98.08 | 10 mL | - |
| Concentrated HNO₃ (70%) | 63.01 | 1.5 mL | ~21 |
| Ice | - | As needed | - |
| Water | - | As needed | - |
Procedure:
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In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL).
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Stir the mixture until the starting material is completely dissolved.
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Cool the mixture to 0-5 °C.
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Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Collect the resulting precipitate by filtration and wash with cold water until the filtrate is neutral.
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Dry the solid to obtain crude 6-bromo-4-nitro-1H-indazole. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-bromo-4-nitro-1H-indazole | 885518-46-7[2] | C₇H₄BrN₃O₂ | 242.03[2] |
Step 3: Synthesis of 6-bromo-1H-indazol-4-amine
The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride in hydrochloric acid.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 6-bromo-4-nitro-1H-indazole | 242.03 | 2.42 g | 10 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 11.28 g | 50 |
| Concentrated HCl (37%) | 36.46 | 20 mL | - |
| Sodium hydroxide (NaOH) solution | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
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To a round-bottom flask, add 6-bromo-4-nitro-1H-indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol).
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Add concentrated hydrochloric acid (20 mL) and stir the mixture at room temperature.
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Heat the reaction mixture to 60-70 °C for 2-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and then in an ice bath.
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Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8).
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to yield the crude 6-bromo-1H-indazol-4-amine.
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The product can be further purified by column chromatography or recrystallization if necessary.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in the synthetic process.
Safety Considerations
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Hydrazine hydrate is highly toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Concentrated acids (H₂SO₄ and HNO₃) are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, and always add acid to water, never the other way around. Wear acid-resistant gloves, a lab coat, and safety goggles.
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The nitration reaction is exothermic and can be hazardous if the temperature is not controlled. Ensure proper cooling and slow addition of the nitrating mixture.
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Tin(II) chloride and hydrochloric acid are corrosive. Handle with appropriate PPE. The neutralization step with a strong base is also exothermic and should be performed with cooling.
This guide provides a robust framework for the synthesis of 6-bromo-1H-indazol-4-amine. Researchers should adapt these protocols based on their laboratory conditions and available equipment, always prioritizing safety.
